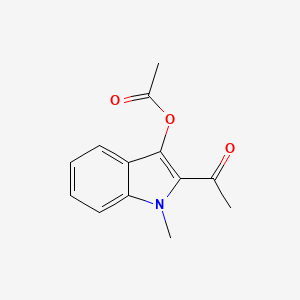
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and an azetidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of thiazole-4-carboxylic acid with 2-bromoethylamine to form the intermediate 2-(2-bromoethyl)thiazole-4-carboxylate. This intermediate is then reacted with azetidine-3-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate: Similar structure but with an amino group instead of the azetidine moiety.
Thiazole-4-carboxylic acid: Lacks the azetidine moiety but shares the thiazole ring.
2-(2-Bromoethyl)thiazole-4-carboxylate: An intermediate in the synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate.
Uniqueness
This compound is unique due to the presence of both the thiazole and azetidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s potential as a versatile building block in medicinal chemistry and its ability to interact with various biological targets.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
2-(3-hydroxyazetidin-1-yl)ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c12-7-3-11(4-7)1-2-14-9(13)8-5-15-6-10-8/h5-7,12H,1-4H2 |
Clé InChI |
OTCRZTAKYXCIQY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCOC(=O)C2=CSC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)



![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
